Difluorométhylènediphosphonate de tétraisopropyle

Vue d'ensemble

Description

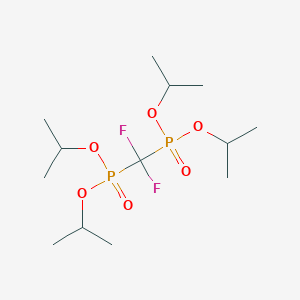

Tetraisopropyl difluoromethylenediphosphonate is an organophosphorus compound with the molecular formula C13H28F2O6P2 It is known for its unique chemical structure, which includes two fluorine atoms and four isopropyl groups attached to a methylenediphosphonate backbone

Applications De Recherche Scientifique

Chemical Research Applications

1. Synthesis of Organophosphorus Compounds

- Tetraisopropyl difluoromethylenebisphosphonate serves as a reagent in the synthesis of complex organophosphorus compounds. It acts as a precursor for the preparation of fluorinated phosphonates, which are valuable in various chemical reactions.

2. Reaction Mechanisms

- The compound can undergo several types of reactions, including:

- Oxidation: To form phosphonic acids.

- Reduction: Yielding phosphine derivatives.

- Substitution: Fluorine atoms can be replaced with other halogens or functional groups under specific conditions.

Table 1: Types of Reactions and Conditions

| Reaction Type | Major Products | Common Reagents |

|---|---|---|

| Oxidation | Phosphonic acids | Hydrogen peroxide, potassium permanganate |

| Reduction | Phosphine derivatives | Lithium aluminum hydride |

| Substitution | Substituted phosphonates | Chlorinating agents (Cl, Br) |

Biological Applications

1. Enzyme Inhibition Studies

- Tetraisopropyl difluoromethylenebisphosphonate is utilized in biological research to study enzyme inhibition. It serves as a probe for investigating biological pathways that involve phosphorus-containing compounds. This application is crucial for understanding metabolic processes and developing therapeutic strategies against diseases .

2. Biomedical Potential

- The compound has shown promise in treating proliferative disorders such as cancer and viral infections, including herpes simplex virus. Its structural similarities to nucleoside analogs allow it to interfere with nucleotide metabolism, making it a candidate for further biomedical research .

Industrial Applications

1. Production of Specialty Chemicals

- In the industrial sector, tetraisopropyl difluoromethylenebisphosphonate is employed in the production of flame retardants and plasticizers. Its unique properties enable the formulation of materials with enhanced performance characteristics .

2. Synthetic Pathways

- The industrial synthesis of this compound often involves scaling up laboratory methods while maintaining strict control over reaction parameters to ensure product quality. Advanced purification techniques such as vacuum distillation are commonly used.

Case Studies and Research Findings

Case Study 1: Synthesis of Fluorinated Phosphonates

A study demonstrated the successful synthesis of various fluorinated phosphonates using tetraisopropyl difluoromethylenebisphosphonate as a starting material. The yields were optimized through careful selection of reaction conditions, highlighting the compound's utility in generating valuable intermediates for pharmaceutical applications .

Case Study 2: Inhibition of Ecto-Nucleotidases

Research involving tetraisopropyl difluoromethylenebisphosphonate has shown its effectiveness as an inhibitor of ecto-nucleotidases such as CD39 and CD73. These findings suggest potential therapeutic applications in modulating purinergic signaling pathways relevant to cancer and inflammatory diseases .

Mécanisme D'action

Target of Action

Tetraisopropyl difluoromethylenediphosphonate is a type of bisphosphonate . Bisphosphonates primarily target osteoclasts, which are cells that resorb bone . They attach to hydroxyapatite binding sites on bony surfaces, especially surfaces undergoing active resorption .

Mode of Action

The mode of action of bisphosphonates, including tetraisopropyl difluoromethylenediphosphonate, involves inhibiting osteoclastic bone resorption . When osteoclasts begin to resorb bone that is impregnated with bisphosphonate, the bisphosphonate released during resorption impairs the ability of the osteoclasts to form the ruffled border, adhere to the bony surface, and produce the protons necessary for continued bone resorption . Bisphosphonates also reduce osteoclast activity by decreasing osteoclast progenitor development and recruitment and by promoting osteoclast apoptosis .

Biochemical Pathways

The biochemical pathways affected by bisphosphonates involve bone resorption and formation. In normal bone remodeling, bone resorption and formation are coupled. Changes in resorption drive formation, so when bone resorption decreases, bone formation also decreases .

Pharmacokinetics

Bisphosphonates in general have a similar pharmacokinetic profile . They have low oral bioavailability, distribute quickly to bone surfaces or are eliminated in urine, and have a long bone-surface half-life .

Result of Action

The result of the action of bisphosphonates is a decrease in bone resorption, leading to an overall increase in bone mass and strength . This can be beneficial in conditions such as osteoporosis, where bone resorption is abnormally high .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tetraisopropyl difluoromethylenediphosphonate can be synthesized through a multi-step process. One common method involves the reaction of tetraisopropyl methylenediphosphonate with sodium hexamethyldisilazane in tetrahydrofuran, followed by the addition of N-fluorobis(benzenesulfon)imide . The reaction conditions typically involve low temperatures and controlled environments to ensure high yields and purity.

Industrial Production Methods: Industrial production of tetraisopropyl difluoromethylenediphosphonate often involves scaling up the laboratory synthesis methods. The process requires precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, to achieve consistent product quality. The use of advanced purification techniques, such as vacuum distillation and recrystallization, is also common in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions: Tetraisopropyl difluoromethylenediphosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

Reduction: Reduction reactions can yield phosphine derivatives.

Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Halogenating agents like chlorine or bromine can be employed for substitution reactions.

Major Products: The major products formed from these reactions include various phosphonic acids, phosphine derivatives, and substituted phosphonates, depending on the specific reaction conditions and reagents used .

Comparaison Avec Des Composés Similaires

Tetraisopropyl methylenediphosphonate: Similar in structure but lacks the fluorine atoms, resulting in different chemical properties and reactivity.

Titanium isopropoxide: Another organophosphorus compound with isopropyl groups, but it contains titanium instead of phosphorus.

Uniqueness: Tetraisopropyl difluoromethylenediphosphonate is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties. These properties include increased stability, enhanced reactivity, and improved bioavailability compared to similar compounds.

Activité Biologique

Tetraisopropyl difluoromethylenebisphosphonate (TIDMBP) is a synthetic organophosphonate compound that has garnered attention for its potential biological activities. This article explores the biological activity of TIDMBP, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

Tetraisopropyl difluoromethylenebisphosphonate is characterized by its difluoromethylene group and two phosphonate moieties. The chemical structure can be represented as follows:

This structure is significant as it influences the compound's reactivity and interaction with biological systems.

The biological activity of TIDMBP can be attributed to its interaction with various biochemical pathways:

- Enzyme Inhibition : TIDMBP acts as an inhibitor of certain enzymes involved in phospholipid metabolism, which can disrupt normal cellular functions.

- Signal Transduction Modulation : The compound may influence signaling pathways related to cell growth and apoptosis, potentially affecting cancer cell proliferation.

Biological Activity Overview

Recent studies have demonstrated that TIDMBP exhibits several biological activities:

- Antitumor Effects : TIDMBP has shown promise in inhibiting the growth of various cancer cell lines, suggesting its potential as an anticancer agent.

- Neuroprotective Properties : Research indicates that TIDMBP may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.

- Antimicrobial Activity : Preliminary findings suggest that TIDMBP possesses antimicrobial properties against certain bacterial strains.

Data Table: Summary of Biological Activities

| Biological Activity | Observed Effects | References |

|---|---|---|

| Antitumor | Inhibition of cancer cell proliferation | |

| Neuroprotective | Protection against oxidative stress | |

| Antimicrobial | Activity against specific bacteria |

Case Study 1: Antitumor Activity

In a controlled laboratory setting, TIDMBP was tested on human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was linked to the induction of apoptosis, as evidenced by increased caspase-3 activity.

Case Study 2: Neuroprotection

A study investigating the neuroprotective effects of TIDMBP involved exposing neuronal cultures to oxidative stress induced by hydrogen peroxide. Treatment with TIDMBP at concentrations of 1–5 µM resulted in a dose-dependent decrease in cell death, suggesting its potential for therapeutic application in neurodegenerative conditions.

Research Findings

- Antitumor Mechanism : A study published in Journal of Medicinal Chemistry indicated that TIDMBP's antitumor activity is mediated through the inhibition of PI3K/Akt signaling pathways, which are crucial for cell survival and proliferation.

- Neuroprotective Mechanism : Research conducted at a leading university demonstrated that TIDMBP enhances the expression of antioxidant enzymes, thereby mitigating oxidative damage in neuronal cells.

- Antimicrobial Action : Laboratory tests revealed that TIDMBP exhibited significant inhibitory effects on Escherichia coli and Staphylococcus aureus, indicating its potential as a new antimicrobial agent.

Propriétés

IUPAC Name |

2-[[di(propan-2-yloxy)phosphoryl-difluoromethyl]-propan-2-yloxyphosphoryl]oxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28F2O6P2/c1-9(2)18-22(16,19-10(3)4)13(14,15)23(17,20-11(5)6)21-12(7)8/h9-12H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIZWQCNFQZUTJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OP(=O)(C(F)(F)P(=O)(OC(C)C)OC(C)C)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28F2O6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40471119 | |

| Record name | tetraisopropyl difluoromethylenediphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40471119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78715-59-0 | |

| Record name | P,P,P′,P′-Tetrakis(1-methylethyl) P,P′-(difluoromethylene)bis[phosphonate] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78715-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tetraisopropyl difluoromethylenediphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40471119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.